molecular formula C8H6O4 B1331390 3-Formyl-4-hydroxybenzoic acid CAS No. 584-87-2

3-Formyl-4-hydroxybenzoic acid

Cat. No. B1331390
CAS RN: 584-87-2
M. Wt: 166.13 g/mol
InChI Key: NXZBZWZORYEIJL-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxybenzoic acid is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as synthetic chemistry and biological activity. It is a derivative of hydroxybenzoic acid with a formyl group at the third position and a hydroxyl group at the fourth position on the benzene ring.

Synthesis Analysis

The synthesis of 3-formyl-4-hydroxybenzoic acid has been explored through different methods. One approach involves the reaction of hydroxybenzoic acid with chloroform using triethyl ammonium chloride as a phase transfer catalyst and sodium hydroxide solution as a solvent, achieving a yield of 55.7% under optimal conditions . Another method includes the synthesis of Schiff-base ligands from 3-formyl-2-hydroxy-5-methylbenzoic acid and diamines, which are characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of derivatives of 3-formyl-4-hydroxybenzoic acid has been studied using X-ray crystallography. For instance, the crystal and molecular structures of the methyl ester of a related compound, 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, have been determined, revealing strong intramolecular hydrogen bonds that fix the orientation of the carbonyl groups .

Chemical Reactions Analysis

3-Formyl-4-hydroxybenzoic acid and its derivatives participate in various chemical reactions. These include [4 + 2] or [3 + 3] annulation reactions with penta-3,4-dien-2-ones to synthesize diversely substituted 2-hydroxy-4′-hydroxybenzophenones , and domino Michael/retro-Michael/Mukaiyama-aldol reactions with 3-acyl- and 3-formylbenzopyrylium triflates to produce functionalized 2,4′-dihydroxybenzophenones . Additionally, modified salen-type compounds derived from 3-formyl-2-hydroxybenzoic acid have been found to act as novel receptors for Ca2+-specific recognition in water .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-formyl-4-hydroxybenzoic acid derivatives have been investigated in various studies. The excited state intramolecular proton transfer (ESIPT) of 4-hydroxy-3-formylbenzoic acid has been studied, showing a large Stokes shifted emission, which indicates the occurrence of proton transfer in the excited state . Furthermore, the antimicrobial activity of 4-hydroxy-5-formylbenzoic acid derivatives against a range of bacteria and fungi has been evaluated, with some compounds showing significant inhibitory activity .

Scientific Research Applications

Synthesis and Optimization

A study by Peng Meng-xia (2012) focused on the synthesis of 3-formyl-4-hydroxybenzoic acid from hydroxybenzoic acid and chloroform. The study investigated the optimal conditions for synthesis, such as reactant ratios, solvent concentration, temperature, and reaction time. Under the best conditions, the yield of 3-formyl-4-hydroxybenzoic acid was 55.7% (Peng Meng-xia, 2012).

Applications in Chemistry

Chien-Chung Cheng and Ming-Chang Liu (2000) discovered that modified salen-type compounds, including 3-formyl-2-hydroxybenzoic acid, could act as novel receptors for Ca2+ in water. This discovery has implications for the development of new chemical sensors and receptors (Cheng & Liu, 2000).

Biotechnological Production

Songwei Wang et al. (2018) highlighted the potential of 4-Hydroxybenzoic acid, closely related to 3-formyl-4-hydroxybenzoic acid, as an intermediate for bioproducts with applications in food, cosmetics, pharmacy, and more. The paper emphasized the role of synthetic biology and metabolic engineering in the biosynthesis of such compounds (Wang et al., 2018).

Environmental Applications

L. Narváez, E. Cano, and D. Bastidas (2005) studied 3-Hydroxybenzoic acid for its potential as a corrosion inhibitor in stainless steel, highlighting the environmental applications of hydroxybenzoic acid derivatives in reducing material degradation (Narváez, Cano, & Bastidas, 2005).

Medical and Biological Research

In medical research, Miao Liu et al. (2002) used 4-hydroxybenzoic acid in studies to track hydroxyl radical generation during cerebral ischemia and reperfusion, demonstrating its utility in neurological research (Liu et al., 2002).

Safety And Hazards

3-Formyl-4-hydroxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye damage, skin irritation, and skin sensitization .

properties

IUPAC Name

3-formyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZBZWZORYEIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973951
Record name 3-Formyl-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-hydroxybenzoic acid

CAS RN

584-87-2
Record name 584-87-2
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Record name 3-Formyl-4-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-4-hydroxybenzoic acid
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Synthesis routes and methods

Procedure details

140 g (1.01 mol) of 4-hydroxybenzoic acid were added to a hot solution of 250 g (6.25 mol) of sodium hydroxide in 500 mL H2O. 150 mL of CHCl3 were cautiously added to the hot solution, and after the foaming had ceased, the reaction mixture was stirred overnight at room temperature. The reaction mixture was then diluted to 4 L with H2O, acidified to pH 1 by addition of about 300 mL of concentrated HCl, and extracted two times with 2 L and then three times with 1 L ethyl ether. The ether extracts were combined and a solution of 750 g sodium bisulfite in 3 L H2O was added. This mixture was stirred thoroughly for 2 minutes, then the layers were separated and the aqueous layer was extracted two times with 500 ml ethyl ether. The aqueous layer was acidified by slow addition of a solution of 230 mL concentrated H2SO4 in 230 mL H2O. Vigorous SO2 evolution was noted. The solution was then heated on a steam bath, and a stream of N2 was blown through the hot solution for about 15 minutes until a large amount of crystals formed. The mixture was allowed to stand at room temperature overnight, then cooled to -10° C. for 1/20 hour, then filtered. The crystals were washed two times with H2O and then dried under vacuum to yield 38.46 g of the title product as a tan powder. 23% yield.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
FF Dang, Q Zhang, C Zhu, Z Ju - Journal of Applied Spectroscopy, 2021 - Springer
… Herein, novel transition-lanthanide (d–f) complexes have been developed based on derivatives of 3-formyl-4-hydroxybenzoic acid. Their infrared, UV-vis, and near-infrared …
Number of citations: 6 link.springer.com
J Jiang, J Han, X Zhang - Environmental Science & Technology, 2020 - ACS Publications
… For 5-formyl-2-hydroxybenzoic acid and 3-formyl-4-hydroxybenzoic acid (Figure 2f,g), their concentrations in the chlorinated SRHA samples increased rapidly in the first 30 min and …
Number of citations: 163 pubs.acs.org
M Komiyama, H Hirai - Die Makromolekulare Chemie, Rapid …, 1981 - Wiley Online Library
… In both preparations the intermediate 3-formyl-4-hydroxybenzoic acid (1) is not isolated (Scheme I). The final product 2 is an important antifungus and antiviral drug'), and 3 is applied for …
Number of citations: 18 onlinelibrary.wiley.com
MWS Chong, SP Argent, F Moreau… - … A European Journal, 2022 - Wiley Online Library
… In this paper we describe a similar method whereby commercially available 3-formyl-4hydroxybenzoic acid (H2L) serves as a bidentate ligand upon deprotonation of the …
CC Cheng, MC Liu - Tetrahedron Letters, 2000 - Elsevier
… Moreover, when carboxylate group was introduced para to the phenolic group to form 3-formyl-4-hydroxybenzoic acid, the fluorescent intensity was found to be at least 60 times weaker …
Number of citations: 9 www.sciencedirect.com
MWS Chong - 2016 - eprints.nottingham.ac.uk
… Chapter 2 focusses on the preparation of a carboxylic acid functionalised salicylaldehyde 3-formyl-4-hydroxybenzoic acid (H2L1), a key precursor in the synthesis of carboxylic acid …
Number of citations: 2 eprints.nottingham.ac.uk
C Gleye, G Lewin, A Laurens, JC Jullian… - Journal of natural …, 2003 - ACS Publications
… 3-Formyl-4-hydroxybenzoic acid benzyl ester (20) was prepared in two steps from 4-hydroxybenzoic acid: (a) formylation according to Duff's process, 7 (b) esterification by benzyl …
Number of citations: 52 pubs.acs.org
N Nishimura, J Miyake, Y Sueishi - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
… Utilizing the Reimer-Tiemann reaction, 3formyl-4-hydroxybenzoic acid was prepared … After acidification and ether extraction, a brown solid 3-formyl-4-hydroxybenzoic acid was …
Number of citations: 10 www.journal.csj.jp
MA Whitener, C Bolt de Freitas… - … Section C: Crystal …, 1998 - scripts.iucr.org
… Compound (2) has also been prepared by Matsushita & Shono (1986) by reaction of equimolar amounts of 3-formyl-4-hydroxybenzoic acid and 1,2-ethylenedi- amine in ethanol. These …
Number of citations: 1 scripts.iucr.org
HMA Hassan, MA Betiha, EA El-Sharkawy… - Colloids and Surfaces A …, 2020 - Elsevier
… Using an ultrasonic bath, the NH 2 -GO (500 mg) was suspended in 100 ml ethanol and then added 1.0 g of 3-formyl-4-hydroxybenzoic acid. Under N 2 gas flow, the reaction mixture …
Number of citations: 42 www.sciencedirect.com

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